molecular formula C9H8N2O2 B8692351 6-methyl-1H-indazole-5-carboxylic acid

6-methyl-1H-indazole-5-carboxylic acid

Cat. No.: B8692351
M. Wt: 176.17 g/mol
InChI Key: BLDFOWHOBASRCF-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 5-position. Indazoles are bicyclic aromatic systems containing two nitrogen atoms, which confer unique electronic and steric properties. The carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding, while the methyl substituent modulates lipophilicity and steric bulk.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-methyl-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

BLDFOWHOBASRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Indazole Derivatives

Compound Name Molecular Formula Substituent Positions Molecular Weight Key Properties/Applications References
6-Methyl-1H-indazole-5-carboxylic acid C₉H₈N₂O₂ 5-COOH, 6-CH₃ 192.17 Enhanced lipophilicity vs. parent acid; potential kinase inhibitor scaffold
1H-Indazole-5-carboxylic acid C₈H₆N₂O₂ 5-COOH 178.14 Baseline solubility in polar solvents; used in metal coordination chemistry
7-Methyl-1H-indazole-5-carboxylic acid C₉H₈N₂O₂ 5-COOH, 7-CH₃ 192.17 Reduced steric hindrance at 6-position; altered reactivity in coupling reactions
5-Chloro-1H-indazole-6-carboxylic acid methyl ester C₉H₇ClN₂O₂ 6-COOCH₃, 5-Cl 210.62 Ester derivative improves membrane permeability; chloro substituent increases electrophilicity
5-Methyl-1H-indazole-3-carboxylic acid C₉H₈N₂O₂ 3-COOH, 5-CH₃ 192.17 Shifted electronic density; potential for divergent biological activity

Key Observations :

  • Electron-Withdrawing Groups : Halogenated analogs (e.g., 5-chloro derivatives) exhibit increased electrophilicity, favoring nucleophilic substitution reactions .
  • Ester Derivatives : Methyl esters (e.g., 5-chloro-1H-indazole-6-carboxylic acid methyl ester) demonstrate improved bioavailability compared to free carboxylic acids, critical for prodrug design .

Research Findings :

  • Catalytic Methods : Palladium-catalyzed reactions (e.g., Suzuki coupling) are widely employed for introducing aryl/heteroaryl groups to indazole scaffolds, though yields vary depending on substituent steric demand .
  • Acid-Catalyzed Condensation : Reactions in acetic acid (e.g., synthesis of thiazolyl-indole derivatives) highlight the stability of indazole-carboxylic acids under acidic conditions .

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